molecular formula C16H13ClN2O2 B5454150 4-[(3-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(3-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B5454150
M. Wt: 300.74 g/mol
InChI Key: INNYTNNMJIPHLH-UHFFFAOYSA-N
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Description

Compounds with structures similar to “4-[(3-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” often belong to a class of organic compounds known as chlorobenzenes . These are compounds containing one or more chlorine atoms attached to a benzene moiety .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of 1,3,4-thiadiazole derivatives involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often studied using various techniques. For example, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point, boiling point, and basicity can be determined .

Mechanism of Action

The mechanism of action of similar compounds often involves binding to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards associated with similar compounds are often determined through various tests. For example, certain compounds are classified as Acute toxicity, Oral (Category 4), H302 .

Future Directions

The future directions in the study of similar compounds often involve the development of more effective and potent therapeutic agents .

Properties

IUPAC Name

4-[2-(3-chlorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)9-16(21)19-10-15(20)18-13-6-1-2-7-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNYTNNMJIPHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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